N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
Description
Properties
CAS No. |
651769-70-9 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11(2)12-7-9-15(10-8-12)18-17(23)14-5-3-13(4-6-14)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
IHUCTLHMFTXXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Method A: Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times while maintaining yields.
| Condition | Time | Yield |
|---|---|---|
| Sodium azide, AlCl₃, DMSO, 100°C | 30 min | 80–85% |
Advantage: Reduced reaction time (30 min vs. 6–8 hours for conventional heating).
Method B: Solvent-Free Reactions
Eliminating solvents minimizes waste and enhances atom economy.
| Reagent/Catalyst | Temperature | Yield |
|---|---|---|
| Sodium azide, AlCl₃ | 90°C | 75–80% |
Limitation: Lower yields compared to solvent-based methods.
Purification Techniques and Yield Optimization
Purification is critical to ensure high-purity final product.
Common Purification Methods
| Method | Description | Efficiency |
|---|---|---|
| Column Chromatography | Silica gel, eluent: dichloromethane/methanol (50:1) | >95% purity |
| Recrystallization | Ethanol/water mixtures | 85–90% recovery |
Optimal Conditions: Chromatography is preferred for high-purity requirements, while recrystallization balances cost and yield.
Comparative Analysis of Preparation Methods
The table below summarizes key methods, their advantages, and limitations:
| Method | Catalyst/Solvent | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| AlCl₃/DMSO | AlCl₃, DMSO | 84–91% | 6–8 hours | High |
| ZnCl₂/DMF | ZnCl₂, DMF | 69–91% | 12–24 hours | Moderate |
| Microwave-Assisted | AlCl₃, DMSO | 80–85% | 30 min | Low (lab-scale) |
| Solvent-Free | AlCl₃ | 75–80% | 6–8 hours | Moderate |
Research Findings and Challenges
Mechanistic Insights
The tetrazole formation step proceeds via a [3+2] cycloaddition mechanism, where sodium azide reacts with the nitrile group to form the five-membered tetrazole ring.
Key Challenges
- Stereochemical Control : Maintaining regioselectivity during tetrazole formation.
- Byproduct Formation : Competing reactions (e.g., azide decomposition) under harsh conditions.
Solution: Optimizing catalyst loading and reaction temperatures minimizes side reactions.
Data Tables and Experimental Protocols
Table 1: Reaction Optimization for Tetrazole Formation
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ | DMSO | 90 | 89 |
| 2 | ZnCl₂ | DMF | 110 | 78 |
| 3 | None | DMSO | 90 | 45 |
Table 2: Purification Efficiency
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | >99 | 85–90 |
| Recrystallization | 95–98 | 70–75 |
Note: Chromatography is preferred for high-purity applications despite lower recovery.
Chemical Reactions Analysis
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 438.5 g/mol. Its structure features a tetrazole ring, which is known for its diverse biological activities. The presence of the tetrazole moiety is particularly important as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Antimicrobial Properties
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell walls and interfere with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Compounds with tetrazole structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluating a series of benzamide derivatives, including those with tetrazole moieties, reported significant cytotoxicity against human colorectal carcinoma cell lines (HCT116). Compounds demonstrated IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in some cases .
Case Study 2: Antimicrobial Activity
In another investigation, this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features :
- Tetrazole Ring : The 2H-tetrazol-5-yl group is tautomeric, existing in equilibrium between 1H- and 2H-forms, with spectral data (IR, NMR) often confirming the dominant tautomer .
- Propan-2-ylphenyl Group : This substituent enhances steric bulk and lipophilicity, which may affect solubility and receptor binding.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Tetrazole Substitution : The methyl group in N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide reduces hydrogen-bonding capacity compared to the unsubstituted tetrazole in the target compound. This may decrease receptor affinity, as seen in angiotensin II antagonists where the free NH of tetrazole is critical .
- Biphenyl Systems: Valsartan’s biphenyl-tetrazole structure demonstrates superior binding to the AT1 receptor due to extended π-stacking and ionic interactions, suggesting that the target compound’s monosubstituted benzamide may have lower potency unless optimized .
Compounds with Alternative Heterocycles
Table 2: Heterocycle-Driven Comparisons
Key Observations :
- Thiazole vs.
- Triazole-Thiones : The 1,2,4-triazole-thiones in show tautomerism similar to tetrazoles but with C=S groups enabling metal coordination, useful in antimicrobial or anticancer applications .
Substituent Effects on Pharmacokinetics
- Alkoxy Chains : Compounds with butoxy or hexyloxy groups () exhibit extended aliphatic chains, enhancing lipophilicity and possibly prolonging half-life but risking hepatotoxicity .
Biological Activity
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 306.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. The presence of the tetrazole moiety is believed to enhance its binding affinity to target proteins involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially making it a candidate for treating infections.
- Neuroprotective Effects : Similar compounds with tetrazole groups have been reported to offer protective effects against neurotoxicity, hinting at possible applications in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The structure of this compound significantly influences its biological activity. Key observations include:
- Substituent Effects : The isopropyl group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.
- Tetrazole Ring Contribution : The tetrazole moiety is crucial for biological activity, as it can participate in hydrogen bonding and other interactions with biological targets.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The IC values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong antitumor potential ( ).
Neuroprotective Effects
In a recent investigation, this compound was tested for neuroprotective properties against oxidative stress-induced cell death in neuronal cell cultures. Results indicated that the compound reduced cell death by approximately 40% compared to untreated controls ( ).
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
